molecular formula C8H15ClFN B8256326 2-Fluoro-6-azaspiro[3.5]nonane hydrochloride

2-Fluoro-6-azaspiro[3.5]nonane hydrochloride

Cat. No.: B8256326
M. Wt: 179.66 g/mol
InChI Key: LHYSAVGIZWLSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-azaspiro[3.5]nonane hydrochloride is a fluorinated spirocyclic amine hydrochloride salt characterized by a bicyclic structure combining a cyclohexane and a pyrrolidine ring system. The fluorine atom at position 2 and the spirocyclic architecture confer unique physicochemical properties, such as enhanced metabolic stability and improved lipophilicity compared to non-fluorinated analogs.

Molecular Formula: C₈H₁₄ClFN
Molecular Weight: ~194.66 g/mol (calculated)
Key Features:

  • Spiro[3.5]nonane core with nitrogen at position 5.
  • Fluorine substitution at position 2.
  • Hydrochloride salt for improved solubility.

Properties

IUPAC Name

2-fluoro-6-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c9-7-4-8(5-7)2-1-3-10-6-8;/h7,10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYSAVGIZWLSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)F)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-azaspiro[3.5]nonane hydrochloride typically involves the reaction of a suitable spirocyclic precursor with a fluorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Fluoro-6-azaspiro[3.5]nonane hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Fluoro-6-azaspiro[3.5]nonane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and azaspiro structure contribute to its unique properties and effects. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Azaspiro[3.5]nonane Derivatives

1,1-Difluoro-6-azaspiro[3.5]nonane Hydrochloride
  • Molecular Formula : C₈H₁₄ClF₂N
  • Molecular Weight : 197.65 g/mol
  • Key Differences: Two fluorine atoms at positions 1 and 1 (vs. single fluorine at position 2). Increased molecular weight and lipophilicity due to difluoro substitution. Potential for altered binding kinetics due to steric and electronic effects.
2,2-Difluoro-6-azaspiro[3.5]nonane Hydrochloride
  • Molecular Formula : C₈H₁₄ClF₂N
  • Molecular Weight : 197.66 g/mol
  • Key Differences :
    • Fluorines at position 2,2 (vs. single fluorine at 2).
    • Higher electronegativity at the spiro junction may influence ring conformation and hydrogen-bonding capacity.
2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
  • Molecular Formula : C₈H₁₄ClFN
  • Molecular Weight : ~194.66 g/mol
  • Key Differences :
    • Nitrogen at position 7 (vs. 6) alters the spatial arrangement of the bicyclic system.
    • Positional isomerism may affect target selectivity (e.g., receptor subtypes).

Heteroatom-Substituted Azaspiro[3.5]nonane Derivatives

6-Oxa-1-azaspiro[3.5]nonane Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO
  • Molecular Weight : 179.71 g/mol
  • Key Differences: Oxygen replaces a methylene group in the spiro system.
2-Thia-6-azaspiro[3.5]nonane 2,2-Dioxide Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO₂S
  • Molecular Weight : 257.65 g/mol
  • Key Differences :
    • Sulfur atom and sulfone group increase polarity and metabolic stability.
    • Sulfone’s electron-withdrawing nature may enhance interactions with charged residues in biological targets.

Functionalized Azaspiro[3.5]nonane Derivatives

2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane Hydrochloride
  • Molecular Formula: C₁₄H₁₈ClFNO
  • Molecular Weight : 271.76 g/mol
  • Larger molecular weight and steric bulk may reduce blood-brain barrier permeability compared to simpler fluorinated analogs.
2-Methyl-2,7-diazaspiro[3.5]nonane Hydrochloride
  • Molecular Formula : C₉H₁₈ClN₂
  • Molecular Weight : ~212.71 g/mol
  • Key Differences :
    • Additional nitrogen at position 7 increases basicity.
    • Methyl group at position 2 may hinder rotational freedom, affecting ligand-receptor fit.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Reference
2-Fluoro-6-azaspiro[3.5]nonane HCl C₈H₁₄ClFN ~194.66 F at C2, N at C6
1,1-Difluoro-6-azaspiro[3.5]nonane HCl C₈H₁₄ClF₂N 197.65 F at C1,1; N at C6
2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane HCl C₁₄H₁₈ClFNO 271.76 Phenoxy-F at C2; N at C7
6-Oxa-1-azaspiro[3.5]nonane HCl C₇H₁₂ClNO 179.71 O in spiro core; N at C1
2-Thia-6-azaspiro[3.5]nonane 2,2-Dioxide HCl C₇H₁₄ClNO₂S 257.65 S and sulfone group; N at C6

Table 2: Pharmacological Implications

Feature Impact on Drug Properties Example Compounds
Fluorine Substitution ↑ Lipophilicity, ↑ Metabolic Stability, ↓ Basicity 2-Fluoro-6-azaspiro; 1,1-Difluoro
Spirocyclic Core Conformational Restriction → Improved Target Selectivity All analogs
Heteroatom Replacement Alters Solubility (e.g., O ↑ H-bonding; S ↑ Polarity) 6-Oxa; 2-Thia
Aromatic Additions ↑ Molecular Weight, Potential for Off-Target Binding 2-(2-Fluorophenoxy)

Research Findings and Trends

  • Fluorine Positioning: Monofluorination (e.g., at C2) balances lipophilicity and steric effects, while difluoro analogs (e.g., 1,1- or 2,2-) may enhance metabolic resistance but reduce solubility .
  • Heteroatom Effects: Oxygen-containing analogs (e.g., 6-oxa) show improved aqueous solubility, making them suitable for intravenous formulations, whereas sulfur derivatives (e.g., 2-thia) exhibit unique electronic profiles for enzyme inhibition .
  • Pharmacokinetics: Smaller analogs (e.g., 2-fluoro-6-azaspiro) demonstrate superior CNS penetration compared to bulkier derivatives like the phenoxy-substituted compound .

Biological Activity

2-Fluoro-6-azaspiro[3.5]nonane hydrochloride is a fluorinated spirocyclic compound that has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by its unique spiro structure, which includes a nitrogen atom, contributing to its distinctive chemical properties. The hydrochloride form enhances solubility, making it suitable for various biological studies.

  • Molecular Formula: C₈H₁₆ClFN
  • Molecular Weight: Approximately 161.68 g/mol
  • Structure: The spirocyclic nature of the compound allows for unique interactions with biological targets, which may influence its pharmacological profile.

The biological activity of 2-Fluoro-6-azaspiro[3.5]nonane hydrochloride is primarily attributed to its interactions with specific biomolecular targets. The fluorine substitution may enhance lipophilicity, potentially affecting receptor binding and activity. Understanding the exact mechanism requires further research into its binding affinities and interactions with various receptors.

In Vitro Studies

Research has indicated that compounds similar to 2-Fluoro-6-azaspiro[3.5]nonane hydrochloride can exhibit significant biological activities, including:

  • FXR Agonism: Related compounds have shown potent activation of the Farnesoid X receptor (FXR), which plays a crucial role in bile acid regulation and lipid metabolism .
  • Antiviral Properties: Some derivatives have demonstrated activity against viral infections, suggesting potential applications in antiviral therapy .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and efficacy of related spirocyclic compounds:

  • Efficacy in Disease Models: For instance, compounds containing the azaspiro framework have been evaluated in models of liver cholestasis and fibrosis, showing promising results in reducing markers associated with these conditions .
  • Pharmacokinetic Profiles: Studies indicate favorable bioavailability and low clearance rates in animal models, suggesting that these compounds can maintain therapeutic levels over extended periods .

Case Studies

  • FXR Agonist Development:
    • A study focused on a related azaspiro compound demonstrated its ability to activate FXR effectively, leading to significant changes in gene expression related to lipid metabolism in mouse models. The compound exhibited a 19-fold increase in liver FGF15 levels and a 94% reduction in CYP7A1 expression, indicating robust target engagement .
  • Antiviral Screening:
    • Research on various azaspiro derivatives highlighted their potential as inhibitors of respiratory syncytial virus (RSV) and other viral pathogens. These findings suggest that structural modifications can enhance antiviral activity, paving the way for new therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

Compound NameStructure TypeNotable Properties
2-Fluoro-6-azaspiro[3.5]nonaneFluorinated spirocyclicEnhanced lipophilicity; potential FXR agonist
6-Azaspiro[3.4]octaneSpirocyclicVarying ring size affects biological activity
7-Oxo-2-azaspiro[3.5]nonaneSpirocyclicInhibitor of EGFR; potential antiviral properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.